tert-Butyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate
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Overview
Description
tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique chemical structure, which includes a tert-butyl group, an amino group, and a dioxo-thiane ring. This compound is often used as a reference substance in drug impurities and reagents research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with a suitable thiol reagent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxo-thiane ring to a thiane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a reference substance for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential as a drug impurity reference and in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The dioxo-thiane ring is particularly important for its binding affinity to target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the dioxo-thiane ring.
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate: Contains an additional aminomethyl group
Uniqueness
tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate is unique due to its dioxo-thiane ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and binding affinity, making it valuable in various research applications .
Properties
Molecular Formula |
C10H19NO4S |
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Molecular Weight |
249.33 g/mol |
IUPAC Name |
tert-butyl 4-amino-1,1-dioxothiane-4-carboxylate |
InChI |
InChI=1S/C10H19NO4S/c1-9(2,3)15-8(12)10(11)4-6-16(13,14)7-5-10/h4-7,11H2,1-3H3 |
InChI Key |
IHJVWNZTZKIONN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCS(=O)(=O)CC1)N |
Origin of Product |
United States |
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